1H-Indol-7-carbonitril

Übersicht

Beschreibung

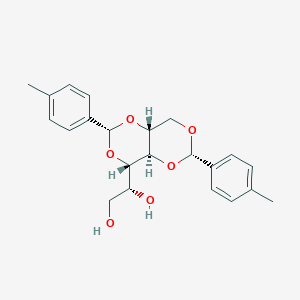

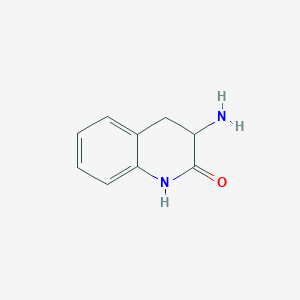

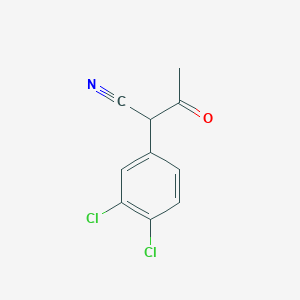

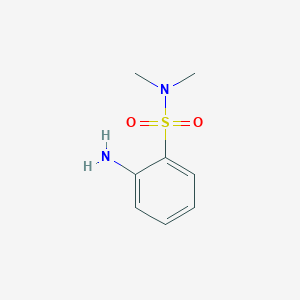

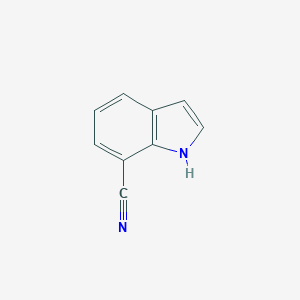

1H-Indole-7-carbonitrile is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals The structure of 1H-indole-7-carbonitrile consists of a benzene ring fused to a pyrrole ring, with a cyano group attached to the seventh carbon of the indole ring

Wissenschaftliche Forschungsanwendungen

1H-Indole-7-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.

Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. 1H-Indole-7-carbonitrile is used in the development of new pharmaceuticals targeting various diseases.

Medicine: This compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Wirkmechanismus

Target of Action

Indole derivatives, which include 7-cyanoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 7-Cyanoindole.

Pharmacokinetics

It’s suggested that 7-cyanoindole has high gi absorption and is bbb permeant .

Result of Action

It’s known that indole derivatives can have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . The specific effects of 7-Cyanoindole would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 7-Cyanoindole can be influenced by environmental factors. For instance, it has been shown that 7-Cyanoindole can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the compound’s action could be influenced by the hydration level of its environment.

Biochemische Analyse

Cellular Effects

Indole derivatives have been reported to possess various biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzyl cyanide under reductive conditions. Another method includes the reaction of 2-cyanophenylhydrazine with an appropriate aldehyde, followed by cyclization and dehydration.

Industrial Production Methods: In industrial settings, the synthesis of 1H-indole-7-carbonitrile often involves the use of catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the cyano group onto the indole ring. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-7-carbonitrile undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amines.

Oxidation and Reduction: The indole ring can be oxidized to form indole-2,3-diones or reduced to form indolines.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfonyl chlorides are commonly used under acidic conditions.

Nucleophilic Addition: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Electrophilic Substitution: Products include halogenated indoles, nitroindoles, and sulfonylindoles.

Nucleophilic Addition: Products include primary and secondary amines.

Oxidation and Reduction: Products include indole-2,3-diones and indolines.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-7-carbonitrile can be compared with other indole derivatives to highlight its uniqueness:

Similar Compounds: Examples include 1H-indole-3-carbonitrile, 1H-indole-2-carbonitrile, and 1H-indole-5-carbonitrile.

Uniqueness: The position of the cyano group on the seventh carbon of the indole ring in 1H-indole-7-carbonitrile imparts distinct reactivity and biological activity compared to other isomers. This unique positioning allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

IUPAC Name |

1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHBYLZRBVHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447546 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96631-87-7 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-cyanoindole a suitable fluorescence probe for studying hydration?

A1: 7-cyanoindole exhibits significant changes in its fluorescence properties depending on the level of hydration in its environment. [] Specifically:

- Fluorescence Intensity: Increases over tenfold in dehydrated environments compared to hydrated ones. []

- Peak Wavelength: Exhibits a notable shift of up to 35 nm upon dehydration. []

- Fluorescence Lifetime: Shows a distinct increase from 2.0 ns in water to a range of 8-16 ns in water-organic solvent mixtures. []

Q2: How does the structure of 7-cyanoindole contribute to its sensitivity as a hydration probe?

A2: While the provided research doesn't delve into the specific structural reasons behind 7-cyanoindole's sensitivity to hydration, it highlights that its absorption spectrum is considerably red-shifted compared to indole. [] This red shift allows for selective excitation of 7-cyanoindole fluorescence even in the presence of naturally occurring amino-acid fluorophores, making it a valuable tool in biological systems. []

Q3: Can 7-cyanoindole provide insights into the properties of solvent mixtures?

A3: Yes, research indicates that 7-cyanoindole can reveal the microheterogeneity of water-organic solvent mixtures. [] Its fluorescence lifetime at specific solvent compositions, where microheterogeneity is most pronounced, exhibits a linear correlation with the peak wavenumbers of its fluorescence spectra in the corresponding pure organic solvents. [] This suggests a degree of similarity in the microheterogeneity of these binary mixtures, opening avenues for further investigation into their behavior.

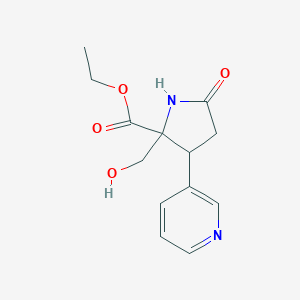

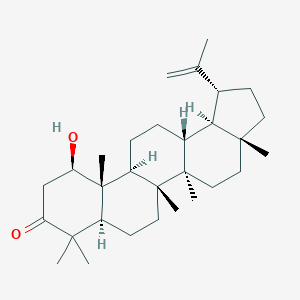

Q4: Beyond its use as a fluorescence probe, are there other applications of 7-cyanoindole?

A4: Research points towards the utilization of 7-cyanoindole as a key intermediate in the synthesis of silodosin, a therapeutic agent for treating urinary disorders associated with benign prostatic hyperplasia. [, , , ] The described synthesis involves several steps, including the formation of an oxalate intermediate from 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate and its subsequent hydrolysis to yield silodosin. [, , , ]

- 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures.

- Dérivé d’indoline et procédé de synthèse dudit dérivé

- Indoline compound and process for producing the same

- Indoline compound and method of producing said compound

- Indoline compounds and methods of manufacturing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.